molecular formula C11H10ClF5OS B14054184 1-(3-Chloropropyl)-5-(difluoromethoxy)-2-(trifluoromethylthio)benzene

1-(3-Chloropropyl)-5-(difluoromethoxy)-2-(trifluoromethylthio)benzene

Cat. No.: B14054184
M. Wt: 320.71 g/mol
InChI Key: STUAZZZQPUBSSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloropropyl)-5-(difluoromethoxy)-2-(trifluoromethylthio)benzene is a chemical compound with the molecular formula C11H10ClF5OS and a molecular weight of 320.71 g/mol . This compound is characterized by the presence of a chloropropyl group, a difluoromethoxy group, and a trifluoromethylthio group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(3-Chloropropyl)-5-(difluoromethoxy)-2-(trifluoromethylthio)benzene involves several steps, including the introduction of the chloropropyl, difluoromethoxy, and trifluoromethylthio groups onto the benzene ring. The synthetic route typically involves the following steps:

    Difluoromethoxylation: The difluoromethoxy group can be introduced by reacting the intermediate compound with difluoromethyl ether under specific conditions.

    Trifluoromethylthiolation: The trifluoromethylthio group is introduced using a trifluoromethylthiolating agent, such as trifluoromethylthiol chloride, in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .

Chemical Reactions Analysis

1-(3-Chloropropyl)-5-(difluoromethoxy)-2-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chloropropyl group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding hydrocarbon derivatives.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as hydrogen peroxide and potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(3-Chloropropyl)-5-(difluoromethoxy)-2-(trifluoromethylthio)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-5-(difluoromethoxy)-2-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-(3-Chloropropyl)-5-(difluoromethoxy)-2-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties .

Properties

Molecular Formula

C11H10ClF5OS

Molecular Weight

320.71 g/mol

IUPAC Name

2-(3-chloropropyl)-4-(difluoromethoxy)-1-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C11H10ClF5OS/c12-5-1-2-7-6-8(18-10(13)14)3-4-9(7)19-11(15,16)17/h3-4,6,10H,1-2,5H2

InChI Key

STUAZZZQPUBSSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)CCCCl)SC(F)(F)F

Origin of Product

United States

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